molecular formula C18H19N3O6S2 B2429939 3-(3-methoxyphenyl)-7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 950316-86-6

3-(3-methoxyphenyl)-7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No.: B2429939
CAS No.: 950316-86-6
M. Wt: 437.49
InChI Key: FXHIPEBRTNTUCA-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is a complex organic compound belonging to the class of benzothiadiazine derivatives

Properties

IUPAC Name

3-(3-methoxyphenyl)-7-morpholin-4-ylsulfonyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6S2/c1-26-14-4-2-3-13(11-14)18-19-16-6-5-15(12-17(16)28(22,23)20-18)29(24,25)21-7-9-27-10-8-21/h2-6,11-12H,7-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHIPEBRTNTUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NS(=O)(=O)C3=C(N2)C=CC(=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3-methoxyphenyl)-7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves a multi-step process. One efficient method is the one-pot intermolecular annulation reaction of o-amino benzamides and thiols. This method is advantageous due to its good functional group tolerance, being transition metal and external oxidant-free, and easy operation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-(3-methoxyphenyl)-7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its structural framework allows for modifications that can lead to new derivatives with enhanced properties.

Biology

Research indicates that this compound exhibits significant inhibitory effects on various enzymes:

  • Cyclin-dependent kinases (CDKs) : It has potential as a CDK inhibitor, which is crucial for regulating cell cycle progression and could be beneficial in cancer therapy.
  • Prostaglandin D2 receptors : It shows antagonistic effects on these receptors, suggesting applications in treating asthma and inflammation .

Medicine

Due to its biological activity, the compound is being investigated for potential therapeutic applications:

  • Anti-inflammatory agents : Its ability to inhibit specific enzymes makes it a candidate for developing anti-inflammatory drugs.
  • Anticancer agents : The inhibitory action on cyclin-dependent kinases positions it as a promising lead in cancer treatment .

Industry

The compound may also find applications in the development of new materials with specific properties due to its unique chemical structure.

Enzyme Inhibition Studies

A study focused on the enzyme inhibitory potential of similar compounds highlighted the effectiveness of benzothiadiazine derivatives in inhibiting α-glucosidase and acetylcholinesterase enzymes. These findings suggest therapeutic potential for conditions like Type 2 diabetes mellitus and Alzheimer’s disease .

Anticancer Activity

In vitro evaluations have demonstrated that derivatives of this compound exhibit significant antitumor activity against various human cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has assessed such compounds, revealing promising results in cell growth inhibition .

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.

Comparison with Similar Compounds

3-(3-methoxyphenyl)-7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is unique due to its specific structural features and biological activities. Similar compounds include other benzothiadiazine derivatives, such as:

Biological Activity

3-(3-Methoxyphenyl)-7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is a complex organic compound belonging to the benzothiadiazine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and therapeutic applications.

This compound can be characterized by its unique structural features, which include a benzothiadiazine core with specific substituents that influence its biological activity. The molecular formula is C18H19N3O6S2C_{18}H_{19}N_3O_6S^2, and its IUPAC name is 3-(3-methoxyphenyl)-7-morpholin-4-ylsulfonyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide.

The biological activity of this compound primarily involves its interaction with various enzymes and proteins. It acts as an inhibitor by binding to the active sites of specific enzymes, thereby blocking their function. This action can lead to various physiological effects depending on the target enzyme.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on several enzymes:

  • Cyclin-dependent kinases (CDKs) : This compound has been noted for its potential as a CDK inhibitor, which is crucial in regulating cell cycle progression and could be beneficial in cancer therapy.
  • Prostaglandin D2 receptors : Compounds in this class have shown antagonistic effects on these receptors, suggesting potential applications in treating asthma and inflammation .

Anticancer Activity

Preliminary studies have indicated that derivatives of benzothiadiazine compounds may exhibit anticancer properties . The inhibition of CDKs can prevent the overproliferation of cancer cells, making this compound a candidate for further investigation in anticancer drug development .

Anti-inflammatory Effects

The compound's ability to inhibit specific enzymes involved in inflammatory pathways suggests it may possess anti-inflammatory properties. This aspect is particularly relevant for conditions such as arthritis and other inflammatory diseases .

Case Studies

Several studies have explored the biological activities of related benzothiadiazine derivatives:

  • Study on CDK Inhibition : A study demonstrated that certain benzothiadiazine derivatives displayed potent inhibition of CDK4, leading to reduced cell proliferation in cancer cell lines .
  • Prostaglandin Receptor Antagonism : Research on related compounds indicated their effectiveness as antagonists of prostaglandin D2 receptors, showcasing potential for treating asthma-related symptoms .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameStructureBiological Activity
3-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxideStructureAntimicrobial
2H-Pyrazino[2,3-e][1,2,4]thiadiazine 1,1-dioxideStructureAntihypertensive

These comparisons highlight variations in biological activity based on structural differences.

Q & A

Q. What are the key synthetic pathways for 3-(3-methoxyphenyl)-7-(morpholine-4-sulfonyl)-2H-1λ⁶,2,4-benzothiadiazine-1,1-dione?

Methodological Answer: Synthesis typically involves sequential functionalization of the benzothiadiazine core. Key steps include:

  • Sulfonation : Introduce the morpholine sulfonyl group via nucleophilic substitution using morpholine-4-sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, 12h) .
  • Methoxyaryl Coupling : Suzuki-Miyaura cross-coupling to attach the 3-methoxyphenyl group using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a dioxane/H₂O solvent system .
  • Oxidation : Final oxidation of intermediates using NaOCl (green chemistry approach) or m-CPBA to stabilize the sulfonyl group .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a tiered analytical approach:

  • Purity : HPLC with UV detection (λ = 254 nm) and C18 columns; validate with ≥95% purity thresholds.
  • Structural Confirmation :
    • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy singlet at δ 3.8 ppm, morpholine protons at δ 3.6–3.7 ppm) .
    • HRMS : Exact mass analysis (e.g., ESI+ mode) to verify molecular ion peaks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the morpholine sulfonyl group?

Methodological Answer:

  • Comparative Synthesis : Synthesize analogs with substituted sulfonamides (e.g., piperazine, pyrrolidine) and test in in vitro assays (e.g., enzyme inhibition) .
  • Computational Modeling : Use DFT calculations to map electron density around the sulfonyl group and correlate with binding affinity (e.g., docking studies using AutoDock Vina) .
  • Pharmacokinetic Profiling : Assess solubility and metabolic stability via logP measurements (shake-flask method) and microsomal stability assays .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

Methodological Answer:

  • Standardized Protocols : Use USP buffers (pH 1.2–7.4) under controlled temperatures (25°C ± 0.5°C) for shake-flask solubility tests .
  • Advanced Techniques :
    • DSC/TGA : Identify polymorphic forms affecting solubility .
    • Nanoformulation : Compare solubility enhancements using liposomal encapsulation vs. cyclodextrin complexes .

Q. How can environmental fate studies be designed to assess the compound’s persistence in aquatic systems?

Methodological Answer:

  • OECD 308 Guideline : Simulate aerobic aquatic degradation using river water/sediment systems (28-day study, LC-MS/MS quantification) .
  • QSAR Modeling : Predict biodegradation pathways using EPI Suite™, focusing on sulfonamide hydrolysis and aryl ring oxidation .

Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies in NMR spectral data across studies?

Methodological Answer:

  • Deuterated Solvent Calibration : Ensure solvents (e.g., DMSO-d₆ vs. CDCl₃) are consistent, as chemical shifts vary with solvent polarity .
  • Paramagnetic Impurity Checks : Use EDTA washes to remove trace metals altering splitting patterns .

Q. What strategies validate the compound’s stability under long-term storage conditions?

Methodological Answer:

  • ICH Q1A Guidelines : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC assays .
  • Light Exposure Tests : Use ICH Q1B photostability chambers to assess degradation under UV/visible light .

Table: Key Synthetic and Analytical Parameters

Parameter Conditions References
Sulfonation ReactionMorpholine-4-sulfonyl chloride, DCM, 0–5°C
Cross-Coupling CatalystPd(PPh₃)₄, K₂CO₃, dioxane/H₂O
Oxidation ReagentNaOCl (5% aq.), ethanol, RT, 3h
HPLC ColumnC18, 5µm, 250 × 4.6 mm
Stability TestingICH Q1A (40°C/75% RH)

Critical Analysis of Contradictory Evidence

  • Synthetic Yield Variability : Differences in reported yields (e.g., 65% vs. 85%) may stem from morpholine sulfonyl chloride purity or Pd catalyst lot variability. Cross-validate with independent suppliers .
  • Biological Activity Conflicts : Discrepancies in IC₅₀ values (µM vs. nM) could reflect assay conditions (e.g., serum-free vs. serum-containing media). Standardize using CLSI guidelines .

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